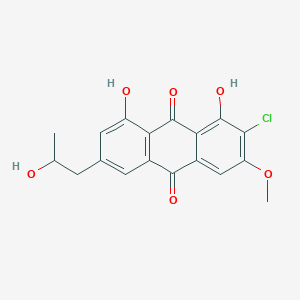
(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone is a secondary metabolite produced by certain species of the Penicillium genus, specifically Penicillium nalgiovense . It is a chlorinated anthraquinone derivative with the chemical structure 2-chloro-6-(2-hydroxy-propyl)-1,8-dihydroxy-3-methoxyanthraquinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nalgiolaxin involves several steps, starting from readily available precursors. The key steps include the chlorination of anthraquinone derivatives, followed by hydroxylation and methoxylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation is achieved using reagents like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of nalgiolaxin is primarily achieved through fermentation processes using Penicillium nalgiovense cultures. The fermentation is carried out in controlled conditions, including specific temperature, pH, and nutrient availability, to optimize the yield of nalgiolaxin. The compound is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of nalgiolaxin leads to the formation of hydroquinone derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of nalgiolaxin involves its interaction with cellular components, leading to various biochemical effects. It is known to inhibit certain enzymes involved in cellular respiration, thereby affecting the energy metabolism of microorganisms. The molecular targets include enzymes like cytochrome P450 and other oxidoreductases .
Comparación Con Compuestos Similares
Similar Compounds
Nalgiovensin: Another secondary metabolite produced by Penicillium nalgiovense, structurally similar to nalgiolaxin.
Chrysogine: A related compound with similar antimicrobial properties.
Uniqueness
(+)-2-Chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthraquinone is unique due to its specific chlorinated anthraquinone structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
17508-19-9 |
|---|---|
Fórmula molecular |
C18H15ClO6 |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
2-chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15ClO6/c1-7(20)3-8-4-9-13(11(21)5-8)17(23)14-10(16(9)22)6-12(25-2)15(19)18(14)24/h4-7,20-21,24H,3H2,1-2H3 |
Clave InChI |
FKVUTJLGAVQJOM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O |
SMILES canónico |
CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















